molecular formula C20H24N2O6S B3030196 Dolasetron mesylate hydrate CAS No. 878143-33-0

Dolasetron mesylate hydrate

Katalognummer: B3030196
CAS-Nummer: 878143-33-0
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: PSGRLCOSIXJUAL-ZPQKBBRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dolasetron Mesylate is an indole derivative with antiemetic activity. As a selective serotonin receptor antagonist, dolasetron mesylate competitively blocks the action of serotonin at 5HT3 receptors, resulting in suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. (NCI04)

Wissenschaftliche Forschungsanwendungen

Pharmacology and Toxicology

Dolasetron mesylate hydrate is a selective 5-hydroxytryptamine 3 antagonist derived from pseudopelletierine. Its primary use is in the prevention and treatment of nausea and vomiting. The pharmacological and toxicological aspects of dolasetron have been discussed in detail, highlighting its efficacy and potential risks in cases of overdose (Rochford, Kiernan, & Aziz, 2007).

Use in Postoperative Nausea and Vomiting (PONV)

Dolasetron has been studied extensively for its efficacy in preventing postoperative nausea and vomiting following outpatient surgery with general anaesthesia. A multicentre, randomized, double-blind, placebo-controlled dose-ranging study indicated that dolasetron is effective in preventing PONV, particularly in females, with an optimal dose observed (Philip et al., 2000).

Stability and Sterility

The stability and sterility of dolasetron mesylate in syringes stored at room temperature have been evaluated, indicating its practical application in various medical settings. The study provided insights into the optimal storage conditions and shelf life of dolasetron (Steiner, Lensmeyer, & Vermeulen, 2005).

Comparison with Other Antiemetics

Research comparing dolasetron with other antiemetics, such as ondansetron, for the prevention of acute and delayed emesis in cancer patients has been conducted. The study found dolasetron to be as effective as ondansetron in preventing emesis after cisplatin-based chemotherapy, with a comparable safety profile (Kim et al., 2004).

Analytical Methods

The development and validation of stability-indicating HPTLC methods for the determination of dolasetron mesylate have been carried out. This research contributes to the quality control and accurate dosage formulation of dolasetron in the pharmaceutical industry (Birajdar & Damle, 2015).

Biomedical Analysis Applications

CdS nanocrystals as fluorescent probes for the detection of dolasetron mesylate in aqueous solutions have been explored. This application in biomedical analysis demonstrates the potential of using advanced materials for the sensitive detection of dolasetron in biological samples (Pawar et al., 2016).

Fast Dissolving Oral Films

The formulation and evaluation of fast dissolving oral films of dolasetron mesylate have been studied to improve its solubility, dissolution rate, and patient compliance. This novel drug delivery system could potentially enhance the effectiveness and user experience of dolasetron (Kumar, Verma, & Jain, 2019).

Wirkmechanismus

Target of Action

Dolasetron mesylate hydrate is a highly specific and selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors, which are located on the nerve terminals of the vagus in the periphery and centrally in the chemoreceptor trigger zone .

Mode of Action

Dolasetron competitively blocks the action of serotonin at 5HT3 receptors . This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting . It blocks serotonin both peripherally (primary site of action) and centrally at the chemoreceptor trigger zone .

Biochemical Pathways

The antiemetic activity of dolasetron is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition reduces the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla oblongata .

Pharmacokinetics

Dolasetron exhibits linear pharmacokinetics over the intravenous dose range of 50 to 200 mg . After administration, it is rapidly converted in vivo to its major active metabolite, hydrodolasetron . Hydrodolasetron is eliminated by multiple routes, including renal excretion and, after metabolism, mainly glucuronidation, and hydroxylation . Two thirds of the administered dose is recovered in the urine and one third in the feces .

Result of Action

The primary result of dolasetron’s action is the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy and postoperative conditions .

Action Environment

The apparent clearance of hydrodolasetron decreases with severe renal impairment and severe hepatic impairment This suggests that the compound’s action, efficacy, and stability can be influenced by the patient’s renal and hepatic function

Biochemische Analyse

Biochemical Properties

Dolasetron mesylate hydrate functions by selectively binding to serotonin 5-HT3 receptors, inhibiting their activity. This interaction prevents serotonin from binding to these receptors, thereby blocking the signal that triggers nausea and vomiting. The compound does not show significant activity at other serotonin receptors and has low affinity for dopamine receptors . This specificity makes this compound an effective antiemetic with minimal off-target effects.

Cellular Effects

This compound influences various cellular processes by modulating serotonin signaling pathways. In neurons, it inhibits the depolarization and subsequent release of neurotransmitters that would otherwise lead to the emetic response. This inhibition affects cell signaling pathways, reducing the activation of downstream effectors involved in nausea and vomiting. Additionally, this compound can impact gene expression related to serotonin receptor activity, further modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT3 receptor, a ligand-gated ion channel. This binding prevents the conformational change required for the channel to open, thereby inhibiting ion flow and subsequent neuronal excitation. The compound’s high specificity for the 5-HT3 receptor ensures that it effectively blocks the emetic signal without affecting other neurotransmitter systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions but can degrade under extreme conditions, affecting its efficacy. Long-term studies have shown that this compound maintains its antiemetic properties over extended periods, with minimal loss of activity. Prolonged exposure to light and heat can lead to degradation, reducing its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, the compound effectively prevents nausea and vomiting without significant adverse effects. At higher doses, this compound can cause toxic effects, including cardiovascular abnormalities and central nervous system disturbances. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it is converted to its active metabolite, hydrodolasetron. This metabolite is responsible for the majority of the compound’s pharmacological activity. The metabolic pathway involves enzymes such as cytochrome P450, which facilitate the conversion of this compound to hydrodolasetron. This process ensures the sustained antiemetic effect of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites, such as the central nervous system and gastrointestinal tract, where it exerts its antiemetic effects. The distribution of this compound is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

This compound is primarily localized in the plasma membrane, where it interacts with 5-HT3 receptors. This localization is crucial for its function as it allows the compound to effectively block serotonin signaling at the receptor level. Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular compartments, ensuring its proper function .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dolasetron mesylate hydrate involves the conversion of 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one to Dolasetron mesylate hydrate.", "Starting Materials": [ "1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one", "Methanesulfonic acid", "Methanol", "Water" ], "Reaction": [ "The starting material is reacted with methanesulfonic acid in methanol to form Dolasetron mesylate.", "The Dolasetron mesylate is then recrystallized from methanol to obtain Dolasetron mesylate hydrate.", "The Dolasetron mesylate hydrate is further dried under vacuum to obtain the final product." ] }

CAS-Nummer

878143-33-0

Molekularformel

C20H24N2O6S

Molekulargewicht

420.5 g/mol

IUPAC-Name

methanesulfonic acid;[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13+,14?;

InChI-Schlüssel

PSGRLCOSIXJUAL-ZPQKBBRKSA-N

Isomerische SMILES

CS(=O)(=O)O.C1[C@@H]2CC(C[C@H]3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54

SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O

Kanonische SMILES

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54

Piktogramme

Corrosive; Irritant

Synonyme

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1)
1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)-
1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate
Anzemet
dolasetron
dolasetron mesilate monohydrate
dolasetron mesylate
dolasetron mesylate monohydrate
indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one
MDL 73,147EF
MDL 73147EF
MDL-73147EF
octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dolasetron mesylate hydrate
Reactant of Route 2
Reactant of Route 2
Dolasetron mesylate hydrate
Reactant of Route 3
Dolasetron mesylate hydrate
Reactant of Route 4
Reactant of Route 4
Dolasetron mesylate hydrate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dolasetron mesylate hydrate
Reactant of Route 6
Reactant of Route 6
Dolasetron mesylate hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.